2,4-Difluoro-6-methoxyphenol
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Overview
Description
2,4-Difluoro-6-methoxyphenol is an organic compound with the molecular formula C7H6F2O2 It is a derivative of phenol, where two fluorine atoms are substituted at the 2 and 4 positions, and a methoxy group is substituted at the 6 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-6-methoxyphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a suitable fluorinated phenol precursor undergoes substitution with a methoxy group under controlled conditions. The reaction typically requires a base such as sodium hydroxide and a methanol solvent .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes. These processes often start with commercially available fluorinated benzene derivatives, which are then subjected to various chemical reactions, including halogenation and methoxylation, to introduce the desired functional groups .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-6-methoxyphenol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) and catalysts (e.g., aluminum chloride) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or alkylated derivatives .
Scientific Research Applications
2,4-Difluoro-6-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-6-methoxyphenol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoro-4-methoxyphenol: Similar in structure but with different substitution positions.
3,5-Difluoro-4-hydroxyanisole: Another fluorinated phenol derivative with a hydroxyl group instead of a methoxy group.
Uniqueness
2,4-Difluoro-6-methoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
2,4-Difluoro-6-methoxyphenol is an organic compound with the molecular formula C₈H₈F₂O₂ and a molecular weight of approximately 160.12 g/mol. This compound features a phenolic structure characterized by two fluorine atoms and a methoxy group at specific positions on the aromatic ring. The unique substitution pattern enhances its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and materials science .
Biological Activities
Research indicates that this compound exhibits several potential biological activities, particularly in the following areas:
- Anti-tumor Activity : Studies have shown that derivatives of this compound may possess anti-cancer properties. These compounds interact with specific molecular targets involved in tumor growth and proliferation .
- Anti-inflammatory Effects : The compound has been linked to modulating inflammatory responses within biological systems. Its mechanism often involves the modulation of oxidative stress pathways .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory pathways. This interaction can lead to significant biochemical effects, such as the regulation of oxidative stress .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anti-cancer Studies : A study demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines. The results indicated a dose-dependent response, suggesting potential for therapeutic applications .
- Inflammation Models : In animal models of inflammation, this compound showed significant reduction in inflammatory markers, indicating its potential as an anti-inflammatory agent .
- Oxidative Stress Modulation : Research has highlighted the compound's role in modulating oxidative stress levels in cells, which is crucial for maintaining cellular health and preventing diseases associated with oxidative damage .
Comparative Analysis
The following table compares this compound with structurally similar compounds regarding their biological activities:
Compound Name | Structural Features | Unique Aspects | Biological Activity |
---|---|---|---|
2,6-Difluoro-4-methoxyphenol | Similar fluorination pattern | Different substitution positions on the ring | Moderate anti-inflammatory effects |
3,5-Difluoro-4-hydroxyanisole | Hydroxyl group instead of methoxy | Exhibits different biological activities | Antioxidant properties |
4-Fluoro-2-methoxyphenol | Contains one fluorine atom | Different reactivity due to fewer fluorines | Limited anti-tumor activity |
1,5-Difluoro-2,4-dimethoxybenzene | Two methoxy groups | Increased steric hindrance affecting reactivity | Potentially enhanced stability |
This comparative analysis highlights the unique position of this compound in terms of its specific biological activities and potential applications.
Properties
Molecular Formula |
C7H6F2O2 |
---|---|
Molecular Weight |
160.12 g/mol |
IUPAC Name |
2,4-difluoro-6-methoxyphenol |
InChI |
InChI=1S/C7H6F2O2/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3,10H,1H3 |
InChI Key |
DUNWVXNEKDJKHI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)F)F)O |
Origin of Product |
United States |
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